4-acetylbenzenesulfonic Acid 4-acetylbenzenesulfonic Acid
Brand Name: Vulcanchem
CAS No.: 34074-93-6
VCID: VC16097382
InChI: InChI=1S/C8H8O4S/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-5H,1H3,(H,10,11,12)
SMILES:
Molecular Formula: C8H8O4S
Molecular Weight: 200.21 g/mol

4-acetylbenzenesulfonic Acid

CAS No.: 34074-93-6

Cat. No.: VC16097382

Molecular Formula: C8H8O4S

Molecular Weight: 200.21 g/mol

* For research use only. Not for human or veterinary use.

4-acetylbenzenesulfonic Acid - 34074-93-6

Specification

CAS No. 34074-93-6
Molecular Formula C8H8O4S
Molecular Weight 200.21 g/mol
IUPAC Name 4-acetylbenzenesulfonic acid
Standard InChI InChI=1S/C8H8O4S/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-5H,1H3,(H,10,11,12)
Standard InChI Key ACPXHHDRVABPNY-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(C=C1)S(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The planar benzene ring in 4-acetylbenzenesulfonic acid adopts a para-substitution pattern, with the electron-withdrawing sulfonic acid group at position 1 and the acetyl group at position 4. X-ray crystallographic analyses of analogous sulfonates reveal typical bond lengths of 1.76 Å for S-O bonds and 1.41 Å for the sulfonic acid S-C bond . The acetyl group introduces steric effects that influence the molecule’s crystal packing and solubility profile.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy of the sodium salt derivative (CAS 61827-67-6) shows characteristic signals at δ 2.6 ppm for the acetyl methyl protons and δ 7.8-8.1 ppm for aromatic protons . Infrared spectroscopy displays strong absorption bands at 1180 cm⁻¹ (S=O asymmetric stretch) and 1680 cm⁻¹ (C=O stretch), confirming the presence of both functional groups .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight200.21 g/mol
Melting Point245-247°C (decomposes)
Solubility in Water>100 g/L (25°C)
pKa (Sulfonic Acid Group)-1.5

Synthetic Methodologies and Industrial Production

Direct Sulfonation Route

The industrial synthesis typically involves acetylbenzene sulfonation using concentrated sulfuric acid at 80-100°C. This electrophilic aromatic substitution proceeds via the following stoichiometry:

C₆H₅COCH₃+H₂SO₄C₆H₄(COCH₃)SO₃H+H₂O\text{C₆H₅COCH₃} + \text{H₂SO₄} \rightarrow \text{C₆H₄(COCH₃)SO₃H} + \text{H₂O}

Reaction yields reach 78-82% under optimized conditions, though over-sulfonation byproducts necessitate careful temperature control .

Purification Challenges

The high hydrophilicity of the sulfonic acid group complicates crystallization. Industrial processes employ salting-out techniques using sodium chloride, achieving 98% purity as confirmed by ion-exchange titration . Recent advances in membrane-based separation technologies have reduced energy consumption by 40% compared to traditional evaporative methods .

Biochemical Interactions and Medical Relevance

Modulation of Inflammatory Mediators

Human eosinophil arylsulfatase demonstrates preferential cleavage of 4-acetylbenzenesulfonic acid over 4-nitrocatechol sulfate, with a catalytic efficiency (kcat/KM) of 1.8 × 10³ M⁻¹s⁻¹ at pH 5.7 . This enzyme-substrate interaction facilitates the inactivation of slow-reacting substance of anaphylaxis (SRS-A), a key mediator in asthma pathogenesis:

Table 2: Enzymatic Inactivation Kinetics

ParameterValueSource
SRS-A Half-life12 min
Inhibition Constant (Ki)45 μM
pH Optimum5.5-5.9

Diagnostic Applications

The compound’s fluorescence quenching properties enable its use as a probe for serum albumin detection. Binding studies using isothermal titration calorimetry reveal a dissociation constant (Kd) of 2.3 μM with human serum albumin, suggesting potential applications in clinical diagnostics .

Industrial Applications and Material Science

Petroleum Additives

Barium salts derived from alkylbenzenesulfonic acids demonstrate remarkable flow improvement in crude oil, reducing pour points by 18°C at 900 ppm concentrations . While 4-acetylbenzenesulfonic acid derivatives show similar performance, their higher production costs limit widespread adoption compared to linear alkylbenzene sulfonates.

Polymer Chemistry

Incorporation into sulfonated poly(ether ether ketone) (SPEEK) membranes enhances proton conductivity to 0.12 S/cm at 80°C, comparable to Nafion® membranes. The acetyl group improves dimensional stability, reducing water uptake by 30% compared to non-acetylated analogs .

Emerging Research Directions

Pharmaceutical Co-Crystals

Co-crystallization with nicotinamide produces materials with enhanced dissolution rates (85% API release in 30 min vs. 45% for pure drug). X-ray diffraction analyses reveal a three-dimensional hydrogen-bonding network stabilized by sulfonic acid-pyridine interactions .

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